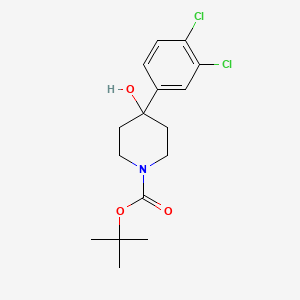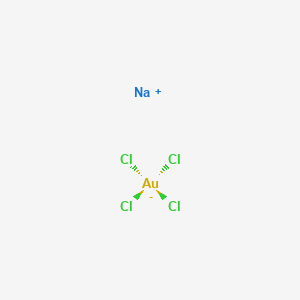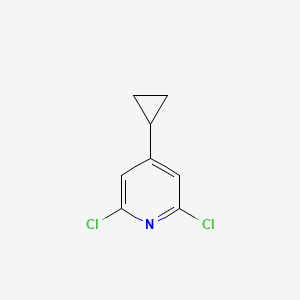
1,3-Thiazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The carbonyl chloride group attached to the thiazole ring makes this compound particularly reactive and useful in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Thiazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1,3-Thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The thiazole ring can interact with biological targets such as enzymes and receptors, modulating their activity. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Thiazole-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
2,4-Thiazolidinedione: Contains a thiazole ring with two carbonyl groups.
Thiazole-2-carboxylic acid: Thiazole ring with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
1,3-Thiazole-5-carbonyl chloride is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective modifications and synthesis of diverse derivatives. Its versatility in forming various products makes it valuable in multiple fields of research and industry .
Eigenschaften
CAS-Nummer |
41125-73-9 |
|---|---|
Molekularformel |
C4H2ClNOS |
Molekulargewicht |
147.58 g/mol |
IUPAC-Name |
1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H |
InChI-Schlüssel |
PMENQTGYYHDXQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B8802715.png)

![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)



